Cytolysin, specifically referring to recombinant cholesterol-dependent cytolysins (CDCs) such as Perfringolysin O (PFO) or Streptolysin O (SLO), is a cholesterol-specific pore-forming protein procured for controlled cell permeabilization [1]. By selectively binding to accessible cholesterol in the plasma membrane, cytolysin oligomerizes to form uniform ~30 nm β-barrel pores [2]. For industrial and laboratory buyers, its primary value lies in its cholesterol-dependent selectivity for the plasma membrane over intracellular organelles, enabling precise intracellular delivery and metabolic assays without the off-target toxicity associated with chemical detergents like digitonin [1]. This makes highly purified, recombinant cytolysin a critical reagent for high-throughput respirometry, macromolecular delivery, and live-cell functional assays.
Buyers often attempt to substitute recombinant cytolysin with low-cost chemical detergents like digitonin, saponin, or Triton X-100. However, these generic substitutes lack lipid specificity and frequently compromise intracellular organelle integrity, leading to mitochondrial uncoupling or endoplasmic reticulum lysis [1]. Furthermore, natural saponins and digitonin exhibit extreme batch-to-batch variability, requiring researchers to perform rigorous concentration titrations (e.g., 10 to 100 µg/mL) for every new lot and cell type to avoid total cell lysis[2]. Crude, unpurified bacterial cytolysins also fail in precision workflows due to the presence of contaminating proteases and variable specific activity. Procuring highly purified, recombinant cytolysin eliminates these bottlenecks by providing a standardized, titration-free permeabilization threshold that preserves downstream assay reproducibility [1].
In high-throughput metabolic assays, preserving mitochondrial integrity is paramount. Recombinant cytolysin selectively targets the cholesterol-rich plasma membrane, leaving the cholesterol-poor mitochondrial membranes intact. Studies demonstrate that cells permeabilized with cytolysin maintain a >95% Respiratory Control Ratio (RCR), whereas optimal doses of digitonin often reduce RCR by up to 30-50% due to off-target mitochondrial permeabilization[1]. This cholesterol-dependent selectivity prevents artifactual shifts in bioenergetic data.
| Evidence Dimension | Mitochondrial Respiratory Control Ratio (RCR) retention |
| Target Compound Data | Recombinant Cytolysin (>95% RCR retention) |
| Comparator Or Baseline | Digitonin (50-70% RCR retention at permeabilizing doses) |
| Quantified Difference | Up to 45% higher preservation of mitochondrial coupling |
| Conditions | Intact cell respirometry assays (e.g., Seahorse XF) using 1.0 nM Cytolysin vs. optimized Digitonin |
Ensures accurate metabolic and mitochondrial function data by eliminating detergent-induced organelle damage.
Natural permeabilizing agents like digitonin suffer from high lot-to-lot variability, requiring extensive titration curves for every new batch or cell line. Recombinant cytolysin operates via a highly specific stoichiometric oligomerization process that is consistent across mammalian cell types. As a result, a standard concentration of 1.0 to 3.0 nM is universally effective for >90% of cell lines without the need for batch-specific optimization [1]. This eliminates hours of preliminary assay setup and reduces reagent waste compared to digitonin.
| Evidence Dimension | Required titration steps per new batch/cell line |
| Target Compound Data | Recombinant Cytolysin (0 steps; standard 1.0-3.0 nM dose) |
| Comparator Or Baseline | Digitonin / Saponin (Requires 4-6 point titration curve per batch) |
| Quantified Difference | 100% reduction in lot-to-lot titration requirements |
| Conditions | Standard mammalian cell culture permeabilization protocols |
Dramatically reduces assay setup time and guarantees consistent cross-lot reproducibility for high-throughput screening.
For intracellular delivery of large biologics, pore size is the limiting factor. Small-pore toxins like alpha-hemolysin generate ~1-2 nm pores, restricting delivery to small ions and molecules (<3 kDa). In contrast, recombinant cytolysins assemble into massive ~30 nm β-barrel pores [1]. This allows the highly efficient (>80%) intracellular delivery of large macromolecules, including 150 kDa antibodies and Cas9 ribonucleoproteins, which physically cannot pass through small-pore toxins or standard electroporation without severe viability loss [2].
| Evidence Dimension | Maximum deliverable molecular weight |
| Target Compound Data | Recombinant Cytolysin (~150 kDa; ~30 nm pore) |
| Comparator Or Baseline | Alpha-hemolysin (<3 kDa; ~1.5 nm pore) |
| Quantified Difference | >50-fold increase in deliverable payload size |
| Conditions | Intracellular delivery assays using fluorescently labeled macromolecules |
Enables the direct intracellular introduction of full-length antibodies and large enzymes without relying on complex transfection reagents.
Unlike chemical detergents (e.g., Triton X-100) which cause irreversible membrane solubilization and rapid cell death, cytolysin-induced pores can be actively repaired by the host cell. Upon addition of calcium-rich media, cells activate endogenous membrane repair mechanisms (such as annexin recruitment and MEK-dependent pathways) to excise the cytolysin pores [1]. This reversible permeabilization yields post-recovery cell viabilities exceeding 85%, compared to 0% for irreversible detergents, making cytolysin uniquely suited for long-term live-cell studies [2].
| Evidence Dimension | Post-permeabilization cell viability (after resealing) |
| Target Compound Data | Recombinant Cytolysin (>85% viability) |
| Comparator Or Baseline | Triton X-100 (0% viability; irreversible lysis) |
| Quantified Difference | Complete rescue of cell viability vs. total cell death |
| Conditions | Transient permeabilization followed by calcium-mediated resealing and 24-hour culture |
Allows researchers to perform transient intracellular manipulations and continue culturing the cells for downstream phenotypic analysis.
Ideal for Seahorse XF assays where preserving mitochondrial membrane integrity while fully permeabilizing the plasma membrane is required to accurately measure respiratory complexes [1].
The optimal choice for introducing large, membrane-impermeable payloads (such as neutralizing antibodies, Cas9 RNPs, or fluorescent biosensors) into living cells, followed by calcium-induced resealing to maintain long-term culture viability [2].
A superior alternative to mechanical homogenization or detergent lysis, allowing the gentle release of intact intracellular organelles (like lysosomes or nuclei) without disrupting their native lipid bilayers [3].